[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (600 MHz, CDCl₃):
- ¹³C NMR (150 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
- O-H stretch : 2500–3300 cm⁻¹ (carboxylic acid)
- C=O stretch : 1700 cm⁻¹
- Tetrazole ring vibrations : 1550 cm⁻¹ (C=N), 1450 cm⁻¹ (N-N).
X-ray diffraction (Section 1.4) further validates the planar tetrazole ring and non-coplanar acetic acid group.
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction studies of analogous tetrazole-acetic acid derivatives reveal:
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pna2₁ | |
| Unit Cell Dimensions | a = 12.618 Å, b = 5.187 Å, c = 9.874 Å | |
| Dihedral Angle | 84.6° (tetrazole ring vs. COOH group) |
The tetrazole ring adopts a planar configuration, while the acetic acid group lies nearly perpendicular to it, stabilized by intramolecular hydrogen bonds (O-H···N, 2.8 Å). Intermolecular O-H···O (2.6 Å) and N-H···O (2.9 Å) interactions form a two-dimensional network parallel to the bc-plane, enhancing crystalline stability.
The cyclohexyl ring exists in a chair conformation, with the tetrazole-methyl substituent occupying an equatorial position to minimize steric strain.
Properties
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c15-9(16)6-10(4-2-1-3-5-10)7-14-8-11-12-13-14/h8H,1-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSFBWSCPNYMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189749-68-5 | |
| Record name | 2-[1-(1H-1,2,3,4-tetrazol-1-ylmethyl)cyclohexyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting sodium azide with a suitable nitrile under acidic conditions.
Attachment to Cyclohexyl Group: The tetrazole is then attached to a cyclohexyl group through a methylene bridge. This can be achieved by reacting the tetrazole with a cyclohexylmethyl halide in the presence of a base.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced by reacting the intermediate with bromoacetic acid under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylamines or other reduced derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes that interact with the tetrazole ring.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Industry:
Mechanism of Action
The mechanism of action of [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-(1H-Tetrazol-1-yl)acetic Acid Monohydrate
- Key Features :
- Higher solubility in polar solvents due to the unsubstituted acetic acid-tetrazole structure.
Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)
- Structure: Cyclohexyl-acetic acid with an aminomethyl group instead of tetrazole.
- Key Features :
- Comparison :
- Replacement of tetrazole with an amine alters pharmacodynamics: Gabapentin’s amine enhances binding to neuronal α2δ subunits, while tetrazole’s acidity may favor different targets.
- Tetrazole’s bioisosteric effect could mimic carboxylate interactions but with improved resistance to enzymatic degradation .
4-(1H-Tetrazol-1-ylmethyl)benzoic Acid
- Structure : Aromatic benzoic acid substituted with a tetrazole-methyl group.
- Key Features :
- Benzoic acid derivatives generally exhibit lower logP values compared to cyclohexyl analogs, affecting distribution in lipid-rich tissues.
1,1-Cyclohexanediacetic Acid Monoamide
- Structure : Cyclohexyl core with two acetic acid groups, one converted to an amide.
- Key Features :
- Comparison: The monoamide structure reduces ionization, favoring passive diffusion across biological membranes.
Data Table: Structural and Functional Comparison
Research Findings and Pharmacological Insights
- Synthetic Utility : Tetrazole-containing compounds are often synthesized via cycloaddition reactions between nitriles and sodium azide under acidic conditions . The target compound’s cyclohexyl group may require specialized alkylation or ring-closure strategies.
- Antioxidant Potential: Tetrazole derivatives like S10 (from ) exhibit radical scavenging activity, suggesting this compound could share similar properties.
- Coordination Chemistry : The tetrazole’s nitrogen atoms enable metal coordination, useful in catalysis or metallodrug design .
Biological Activity
[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid is a synthetic compound characterized by a unique molecular structure that includes a cyclohexyl group, a tetrazole moiety, and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with its tetrazole ring and carboxylic acid functionalities. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and comparative analyses with similar compounds.
Structural Overview
The molecular formula of this compound is CHNO. Its structure can be represented as follows:
- Molecular Structure:
- SMILES: C1CCC(CC1)(CC(=O)O)CN2C=NN=N2
- InChIKey: ANSFBWSCPNYMFA-UHFFFAOYSA-N
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily influenced by its tetrazole ring. The following sections detail these activities based on available studies.
Pharmacological Effects
Tetrazoles are known for their diverse pharmacological properties, including:
The exact mechanisms through which this compound exerts its biological effects require further investigation. However, it is hypothesized that the compound interacts with biological targets through ligand-receptor binding facilitated by its functional groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Amino-1H-tetrazole | Contains an amino group on the tetrazole ring | Exhibits strong antimicrobial activity |
| 2-(Cyclohexyl)acetic acid | Lacks the tetrazole moiety | Primarily anti-inflammatory effects |
| 4-Methylthiazole | Contains a thiazole ring | Known for neuroprotective effects |
| 2-(4-Chlorophenyl)thiazolidine | Thiazolidine structure with chlorophenyl substitution | Antidiabetic properties |
Q & A
Q. What are the optimal synthetic routes for [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid, and how can reaction yields be improved?
The synthesis typically involves:
- Cycloaddition reactions between azides and nitriles to form the tetrazole ring (Huisgen reaction) .
- Nucleophilic substitution to introduce the cyclohexyl-acetic acid moiety . Yield optimization strategies include:
- Using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Temperature control (e.g., 50–80°C) to minimize side reactions .
- Catalytic systems (e.g., NaN₃ for azide cyclization) to enhance regioselectivity .
Q. How can the purity and structural integrity of this compound be validated?
Key analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
- X-ray crystallography (using SHELX software for refinement) to resolve stereochemical ambiguities .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- HPLC with UV detection to assess purity (>95% recommended for pharmacological studies) .
Q. What are the primary biological targets or pathways influenced by tetrazole-containing analogs of this compound?
Tetrazole rings exhibit:
- Enzyme inhibition (e.g., angiotensin-converting enzyme or autotaxin modulators) via coordination with metal ions .
- Anti-inflammatory activity through interaction with cyclooxygenase (COX) or lipoxygenase pathways .
- Antimicrobial effects by disrupting bacterial cell wall synthesis . Target validation requires surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data for this compound derivatives be resolved?
Discrepancies often arise from:
- Polymorphism : Different crystal packing may alter bond angles vs. solution-state NMR data .
- Dynamic effects : Flexible cyclohexyl groups may show averaged NMR signals but fixed positions in X-ray structures . Mitigation strategies:
- Use variable-temperature NMR to probe conformational mobility .
- Compare multiple crystal forms (via SHELXD) to identify dominant conformers .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in tetrazole-acetic acid derivatives?
SAR studies should integrate:
- Computational docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Free-energy perturbation (FEP) simulations to quantify substituent effects on binding affinity .
- In vitro bioassays (e.g., MIC tests for antimicrobial activity) paired with QSAR modeling . Example: Modifying the cyclohexyl group’s steric bulk can enhance selectivity for bacterial enzymes over human homologs .
Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?
Employ:
Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic properties?
Key steps include:
- Plasma protein binding assays (equilibrium dialysis) to assess bioavailability .
- Caco-2 cell monolayers for intestinal permeability predictions .
- Microsomal stability tests (human liver microsomes) to estimate metabolic clearance .
- Pharmacokinetic modeling using non-compartmental analysis (NCA) for half-life and AUC calculations .
Methodological Notes
- Contradictory Data : Always cross-validate structural data with multiple techniques (e.g., XRD + NMR + IR) .
- Synthesis Optimization : Design of Experiments (DoE) approaches can systematically optimize reaction parameters .
- Biological Assays : Include positive controls (e.g., gabapentin analogs for neuroactivity studies) to benchmark results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
